4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid
Overview
Description
4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability under various reaction conditions and allowing for selective deprotection when needed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is followed by purification processes such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or aldehydes from the allyl group.
Reduction: Free amine after Boc deprotection.
Substitution: New amine derivatives with various functional groups.
Scientific Research Applications
4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability under various reaction conditions and can be selectively removed using strong acids. This allows for the sequential synthesis of complex molecules by protecting the amine functionality during intermediate steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Allyl(tert-butoxycarbonyl)amino)butanoic acid is unique due to the presence of the allyl group, which provides additional reactivity and versatility in synthetic applications. The allyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-13(9-6-7-10(14)15)11(16)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXLMFFLOMZBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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